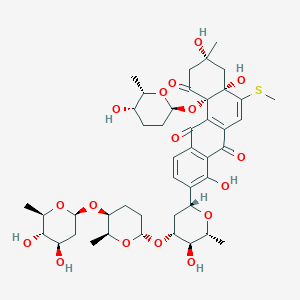

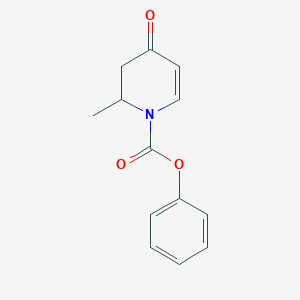

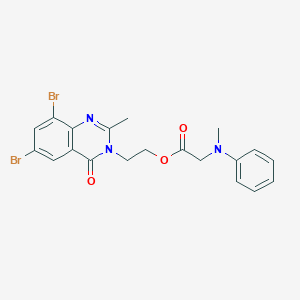

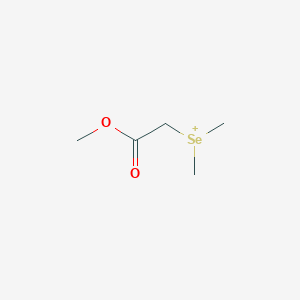

![molecular formula C7H7NO2 B011355 2,3-Dihydrofuro[2,3-c]pyridin-3-ol CAS No. 106531-53-7](/img/structure/B11355.png)

2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Vue d'ensemble

Description

2,3-Dihydrofuro[2,3-c]pyridin-3-ol (DFP) is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It is a member of the class of compounds known as furopyridines, which have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DFP has also been shown to have potential applications in the treatment of cancer and other diseases.

Applications De Recherche Scientifique

Pharmacology: Therapeutic Potential

“2,3-Dihydrofuro[2,3-c]pyridin-3-ol” has been explored for its potential therapeutic applications. Its structural similarity to compounds that exhibit a wide range of biological activities, such as anticoagulant, antibacterial, and antitumor effects, makes it a compound of interest in drug discovery and development .

Organic Synthesis: Catalysis and Green Chemistry

In organic synthesis, this compound is used in the development of catalytic processes that are more environmentally friendly. For example, it’s involved in imidazole-catalyzed multicomponent reactions that are conducted in water, offering a green alternative to traditional solvent-based reactions .

Medicinal Chemistry: Drug Design

The compound’s role in medicinal chemistry is significant, particularly in the design of new drug candidates. Its ability to bind with human serum albumin suggests it could be a promising candidate for further exploration in the design of drugs with favorable absorption and distribution profiles .

Biochemistry: Protein Interaction Studies

“2,3-Dihydrofuro[2,3-c]pyridin-3-ol” has been used in biochemistry for studying protein interactions. Its binding affinity with human serum albumin (HSA) is particularly noteworthy, as HSA is the most abundant protein in human blood plasma and plays a crucial role in pharmacokinetics .

Industrial Uses: Chemical Manufacturing

This compound finds industrial applications in the manufacturing of chemicals where it may serve as an intermediate or a reactant in the synthesis of more complex molecules. Its properties can be leveraged in various chemical production processes .

Analytical Chemistry: Reference Standards

In analytical chemistry, “2,3-Dihydrofuro[2,3-c]pyridin-3-ol” is used as a reference standard. It helps in ensuring the accuracy and calibration of analytical instruments, which is essential for quality control in pharmaceuticals and other industries .

Mécanisme D'action

Biochemical Pathways

More research is needed to determine the specific biochemical pathways this compound interacts with .

Result of Action

As a relatively new compound, its effects at the molecular and cellular level require further investigation .

Action Environment

Factors such as temperature, pH, and presence of other molecules could potentially affect its action .

Propriétés

IUPAC Name |

2,3-dihydrofuro[2,3-c]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3,6,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTDIKMUCVBKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618153 | |

| Record name | 2,3-Dihydrofuro[2,3-c]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrofuro[2,3-c]pyridin-3-ol | |

CAS RN |

106531-53-7 | |

| Record name | 2,3-Dihydrofuro[2,3-c]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.